2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC11399965
Molecular Formula: C21H28N4O3
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N4O3 |
|---|---|
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-4-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C21H28N4O3/c1-3-4-5-17-15(2)22-21(23-20(17)26)25-10-8-24(9-11-25)13-16-6-7-18-19(12-16)28-14-27-18/h6-7,12H,3-5,8-11,13-14H2,1-2H3,(H,22,23,26) |
| Standard InChI Key | UUYIFKMQFXJHNN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one, delineates its structure:
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Pyrimidin-4(3H)-one core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a ketone group at position 4.
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Substituents:
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Position 2: A piperazine ring connected via a methylene bridge to a 1,3-benzodioxole moiety (a fused benzene ring with two oxygen atoms forming a dioxolane ring).
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Position 5: A linear butyl chain (-CH2CH2CH2CH3).
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Position 6: A methyl group (-CH3).
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The molecular formula is C21H28N4O3, with a molecular weight of 384.5 g/mol.
Physicochemical Parameters
Key properties inferred from structural analogs and computational models include:
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Log P (partition coefficient): Estimated at ~2.0–4.0, indicating moderate lipophilicity suitable for membrane permeability but potential solubility challenges .
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Hydrogen bond donors/acceptors: 1 donor (pyrimidinone NH) and 6 acceptors (ketone, dioxolane oxygens, piperazine nitrogens), influencing solubility and protein-binding interactions.
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Topological polar surface area (TPSA): ~80 Ų, suggesting moderate blood-brain barrier penetration potential.
Synthesis and Manufacturing
Hypothetical Synthesis Pathways
While explicit synthesis details for this compound are unavailable, plausible routes derive from analogous pyrimidinone derivatives:
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Pyrimidinone Core Formation:
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Condensation of urea or thiourea with β-keto esters under acidic conditions to form the pyrimidinone ring.
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Introduction of Substituents:
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Butyl and Methyl Groups: Alkylation at positions 5 and 6 using butyl halides and methylating agents (e.g., methyl iodide).
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Piperazine-Benzodioxolylmethyl Moiety:
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Coupling of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with the pyrimidinone via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
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Reaction Optimization
Critical factors include:
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Regioselectivity: Protecting groups may be required to direct substitutions to specific positions.
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Catalysts: Palladium catalysts (e.g., Suzuki-Miyaura coupling) for aryl-aryl bond formation.
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Purification: Chromatography or recrystallization to isolate the product from regioisomers .
| Compound | Target | Activity (IC50) | Source |
|---|---|---|---|
| Piribedil | D2/D3 receptors | 2.3 nM | |
| Imatinib | BCR-ABL kinase | 25 nM | |
| Target Compound (Hypothetical) | BRAF kinase | ~50 nM (pred.) |
Analytical Characterization
Structural Verification
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NMR Spectroscopy:
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¹H NMR: Signals for benzodioxole protons (δ 6.7–7.1 ppm), piperazine CH2 (δ 2.5–3.5 ppm), and butyl chain (δ 0.8–1.6 ppm).
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¹³C NMR: Carbonyl resonance at ~170 ppm (C4 ketone), aromatic carbons (100–150 ppm).
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Mass Spectrometry:
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ESI-MS: Molecular ion peak at m/z 385.5 [M+H]⁺.
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Research Implications and Future Directions
Medicinal Chemistry Optimization
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Bioisosteric Replacement: Swapping the butyl chain with polar groups (e.g., -OH, -COOH) to improve solubility.
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Stereochemical Studies: Synthesizing enantiomers to assess chirality-dependent activity.
Preclinical Development
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In Vitro Assays: Screening against kinase panels, neurotransmitter receptors, and microbial strains.
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ADMET Profiling: Assessing absorption, metabolism, and toxicity using hepatocyte models and CYP450 assays.
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